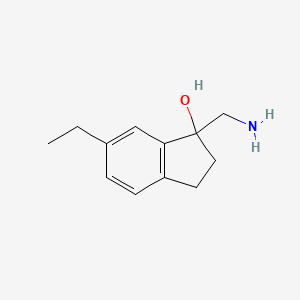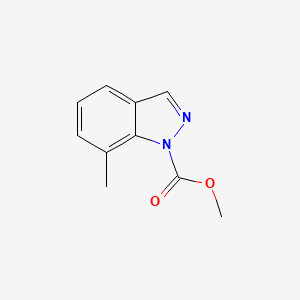
8-Methoxy-2,4-dimethylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-2,4-dimethylquinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its wide range of biological and pharmacological activities. The molecular formula of this compound is C11H12N2O, and it has a molecular weight of 188.23 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,4-dimethylquinazoline typically involves the use of 2-methoxybenzonitrile as a starting material. The synthetic route includes several steps such as hydrolysis, reduction, halogenation, and substitution reactions. For instance, the hydrolysis of 2-methoxybenzonitrile followed by reduction and halogenation can yield intermediates that are further reacted to form the desired quinazoline derivative .
Industrial Production Methods: Industrial production of this compound can be achieved using microwave-assisted synthesis. This method is preferred due to its efficiency, sustainability, and economic benefits. Microwave irradiation accelerates the reaction rates and improves yields compared to conventional heating methods .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methoxy-2,4-dimethylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Substitution: Substitution reactions, especially at the nitrogen atoms, are common and can produce a variety of functionalized quinazolines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated intermediates and nucleophiles such as amines and alcohols are often used in substitution reactions.
Major Products: The major products formed from these reactions include various quinazoline derivatives, such as quinazoline N-oxides and substituted quinazolines, which have significant biological activities .
Applications De Recherche Scientifique
8-Methoxy-2,4-dimethylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 8-Methoxy-2,4-dimethylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .
Comparaison Avec Des Composés Similaires
Quinazoline: The parent compound with a similar structure but without the methoxy and dimethyl substitutions.
2,4-Dimethylquinazoline: Lacks the methoxy group but shares the dimethyl substitutions.
8-Methoxyquinazoline: Contains the methoxy group but lacks the dimethyl substitutions.
Uniqueness: 8-Methoxy-2,4-dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and dimethyl groups enhances its reactivity and potential as a pharmacologically active compound .
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
8-methoxy-2,4-dimethylquinazoline |
InChI |
InChI=1S/C11H12N2O/c1-7-9-5-4-6-10(14-3)11(9)13-8(2)12-7/h4-6H,1-3H3 |
Clé InChI |
ZYICMVOCFYCGOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=C(C2=NC(=N1)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















